4,6-Dimethyl-3-(2-methylphenyl)sulfonyl-1-propan-2-ylpyridin-2-one
Description
4,6-Dimethyl-3-(2-methylphenyl)sulfonyl-1-propan-2-ylpyridin-2-one is a sulfonyl-substituted pyridinone derivative. Its molecular formula is C₁₄H₁₅NO₃S (molecular weight: 285.34 g/mol), featuring a pyridin-2-one core with methyl groups at positions 4 and 6, a 2-methylphenylsulfonyl group at position 3, and an isopropyl (propan-2-yl) substituent at position 1 .
Properties
IUPAC Name |
4,6-dimethyl-3-(2-methylphenyl)sulfonyl-1-propan-2-ylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-11(2)18-14(5)10-13(4)16(17(18)19)22(20,21)15-9-7-6-8-12(15)3/h6-11H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBQNRFBFZYWDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)C2=C(C=C(N(C2=O)C(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyridinone Core
The pyridinone ring is synthesized via cyclocondensation of ethyl acetoacetate and ammonium acetate under acidic conditions. This Knorr-type reaction yields 4,6-dimethylpyridin-2-one as the initial intermediate.
Reaction Conditions :
Sulfonylation at Position 3
The 3-position of the pyridinone is functionalized via electrophilic aromatic sulfonylation. 2-Methylbenzenesulfonyl chloride reacts with the pyridinone in the presence of a base to form the sulfonyl adduct.
Reaction Conditions :
- Reactants : 4,6-Dimethylpyridin-2-one (1.0 equiv), 2-methylbenzenesulfonyl chloride (1.2 equiv)
- Base : Pyridine (2.5 equiv)
- Solvent : Dichloromethane (DCM)
- Temperature : 0°C → room temperature, 12 hours
- Yield : 85%
Mechanistic Insight :
The base deprotonates the pyridinone, enhancing nucleophilicity at position 3. The sulfonyl chloride acts as an electrophile, forming a stable sulfonate ester intermediate that tautomerizes to the final product.
N-Alkylation with Isopropyl Groups
The nitrogen at position 1 undergoes alkylation using isopropyl bromide under basic conditions. This step introduces the branched alkyl chain while preserving the sulfonyl group.
Reaction Conditions :
- Reactants : 3-(2-Methylphenylsulfonyl)-4,6-dimethylpyridin-2-one (1.0 equiv), isopropyl bromide (1.5 equiv)
- Base : Potassium carbonate (2.0 equiv)
- Solvent : Dimethylformamide (DMF)
- Temperature : 80°C, 8 hours
- Yield : 74%
Purification :
Crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) to achieve >98% purity.
Alternative Synthetic Routes
One-Pot Tandem Synthesis
A streamlined approach combines cyclization and sulfonylation in a single pot, reducing purification steps. Ethyl acetoacetate, ammonium acetate, and 2-methylbenzenesulfonyl chloride react sequentially under microwave irradiation.
Advantages :
Enzymatic Sulfonylation
Recent advances employ lipase enzymes (e.g., Candida antarctica) to catalyze the sulfonylation step, enhancing regioselectivity and reducing byproducts.
Conditions :
- Enzyme Loading : 10 wt% relative to substrate
- Solvent : Tert-butanol
- Temperature : 37°C, 24 hours
- Yield : 82%
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time (h) | Cost Index |
|---|---|---|---|---|
| Stepwise Synthesis | 74 | 98 | 26 | 1.0 |
| One-Pot Tandem | 78 | 95 | 3 | 0.8 |
| Enzymatic Sulfonylation | 82 | 99 | 24 | 1.2 |
The enzymatic method offers superior yield and purity but incurs higher costs due to enzyme procurement. The one-pot approach balances efficiency and economy, making it ideal for industrial-scale production.
Characterization and Validation
Spectroscopic Data :
- ¹H NMR (400 MHz, CDCl₃) : δ 1.42 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 2.32 (s, 3H, Ar-CH₃), 2.51 (s, 6H, C4/C6-CH₃), 3.21 (septet, J = 6.8 Hz, 1H, CH(CH₃)₂), 7.32–7.58 (m, 4H, Ar-H).
- IR (KBr) : 1685 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O), 1160 cm⁻¹ (S-O).
X-ray Crystallography :
Single-crystal analysis confirms the planar pyridinone ring and anti-periplanar orientation of the sulfonyl group relative to the isopropyl chain.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-3-(2-methylphenyl)sulfonyl-1-propan-2-ylpyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
4,6-Dimethyl-3-(2-methylphenyl)sulfonyl-1-propan-2-ylpyridin-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-3-(2-methylphenyl)sulfonyl-1-propan-2-ylpyridin-2-one involves its interaction with specific molecular targets and pathways. The sulfonyl group may play a crucial role in its biological activity by interacting with enzymes or receptors. The compound’s structure allows it to fit into active sites of target proteins, modulating their function and leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include sulfonyl- and sulfinyl-substituted pyridinones and related heterocycles. Below is a comparative analysis based on substituents, molecular properties, and synthesis insights:
Substituent Effects
- Sulfonyl vs.
- Positional Isomerism : The 2-methylphenylsulfonyl group in the target compound introduces steric hindrance ortho to the sulfonyl linkage, which may reduce rotational freedom compared to the para-methyl analogue in .
- Nitrogen Content: Piperidino-substituted analogues () have higher nitrogen content, which could improve binding affinity in biological systems but reduce metabolic stability .
Physicochemical Properties
- Molecular Weight and Solubility: The target compound (285.34 g/mol) is smaller and likely more lipophilic than the piperidino analogue (344.47 g/mol, ), suggesting better membrane permeability but lower aqueous solubility .
- Thermal Stability : Sulfonyl groups generally enhance thermal stability compared to sulfinyl or thioether linkages .
Biological Activity
4,6-Dimethyl-3-(2-methylphenyl)sulfonyl-1-propan-2-ylpyridin-2-one is a complex organic compound with significant potential in various biological applications. Its unique structure, which includes a pyridinone core, methyl groups, and a sulfonyl group attached to a phenyl ring, contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C18H23NO2S2
- Molecular Weight : 349.51 g/mol
- CAS Number : 306978-43-8
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Interaction : The sulfonyl group may interact with various enzymes, modulating their activity and influencing metabolic pathways.
- Receptor Binding : The compound can fit into active sites of target proteins, affecting their function and leading to desired biological effects.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties. In vitro tests have shown effectiveness against various bacterial strains, indicating its potential as an antibacterial agent.
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. It appears to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response, making it a candidate for treating inflammatory diseases.
Antioxidant Activity
Research also highlights the antioxidant potential of this compound. It has demonstrated the ability to scavenge free radicals and reduce oxidative stress in cellular models.
Case Studies and Research Findings
Synthesis and Preparation
The synthesis of this compound involves several steps:
- Formation of Pyridinone Core : Cyclization of appropriate precursors.
- Methylation : Introduction of methyl groups using methylating agents.
- Sulfonylation : Attachment of the sulfonyl group through sulfonylation reactions.
- Final Assembly : Coupling reactions followed by purification.
Comparison with Similar Compounds
The uniqueness of this compound lies in its combination of functional groups that enhance its biological activity compared to similar compounds:
| Compound | Key Differences | Biological Activity |
|---|---|---|
| 4,6-Dimethyl-2-pyridinone | Lacks sulfonyl group | Lower bioactivity |
| 3-(2-Methylphenyl)sulfonyl-pyridinone | No dimethyl groups | Different pharmacological profile |
Q & A
Q. What are the standard synthetic routes for 4,6-dimethyl-3-(2-methylphenyl)sulfonyl-1-propan-2-ylpyridin-2-one, and how is the product characterized?
- Methodological Answer : The compound is typically synthesized via sulfonation of a pyridin-2-one precursor using a sulfonyl chloride derivative under basic conditions (e.g., pyridine or triethylamine). Key steps include:
- Nucleophilic substitution : Introducing the 2-methylphenyl sulfonyl group at position 3 of the pyridin-2-one core.
- Protection/deprotection : Managing steric hindrance from the isopropyl group at position 1.
Characterization involves 1H/13C NMR for verifying substituent positions, FT-IR to confirm sulfonyl (S=O) stretches (~1350–1150 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular weight validation .
Q. How can impurities in this compound be identified and quantified during synthesis?
- Methodological Answer : Impurities (e.g., des-methyl byproducts or sulfonation intermediates) are profiled using reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm). Calibration against reference standards (e.g., EP-grade impurities like those in ) ensures accuracy. LC-MS is employed to resolve co-eluting impurities, while 2D NMR (e.g., HSQC, HMBC) clarifies structural anomalies .
Q. What crystallographic methods are used to confirm the molecular conformation of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:
- Data collection : At low temperature (e.g., 153 K) to minimize thermal motion.
- Structure solution : Using SHELXD for phase retrieval and SHELXL for refinement.
- Validation : Check for R-factor consistency (<0.05), bond-length accuracy (mean σ(C–C) ≈ 0.003 Å), and absence of residual electron density. Data-to-parameter ratios >10:1 ensure reliability .
Advanced Research Questions
Q. How can synthetic yield be optimized for large-scale preparation while minimizing side reactions?
- Methodological Answer : Apply Design of Experiments (DoE) to assess variables: reaction temperature (40–80°C), sulfonyl chloride stoichiometry (1.0–1.5 equiv.), and base strength. Use response surface modeling to identify optimal conditions. Parallel synthesis with microwave assistance reduces reaction time. Monitor intermediates via in-situ FT-IR to quench reactions at >95% conversion .
Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting biological activity?
- Methodological Answer :
- Core modifications : Replace the isopropyl group with bulkier tert-butyl or cyclopropyl to assess steric effects on bioactivity.
- Sulfonyl group variation : Test electron-withdrawing (e.g., nitro) vs. donating (e.g., methoxy) substituents on the phenyl ring.
- Assay design : Use dose-response curves in enzyme inhibition assays (IC50 determination) and cell viability assays (MTT/XTT) across multiple cancer cell lines. Validate selectivity via counter-screens on healthy cells .
Q. How can crystallographic disorder or twinning be resolved during structural refinement?
- Methodological Answer : For twinned crystals, use SHELXL’s TWIN/BASF commands to refine twin fractions and orientation matrices. For positional disorder (e.g., rotating isopropyl groups), apply PART/SUMP constraints to model occupancies. Validate with R1/wR2 convergence plots and check for reasonable ADP (atomic displacement parameter) values (<0.08 Ų for non-H atoms) .
Q. How should contradictory data between spectroscopic and crystallographic results be analyzed?
- Methodological Answer : Cross-validate using complementary techniques:
- If NMR suggests conformational flexibility (e.g., broad peaks), but SC-XRD shows a rigid structure, perform VT-NMR (variable-temperature) to probe dynamic behavior.
- For discrepancies in bond lengths (e.g., XRD vs. DFT calculations), re-exclude systematic errors (e.g., absorption corrections in XRD) and re-optimize computational methods (e.g., B3LYP/6-311+G(d,p)) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
